molecular formula C20H14ClN5O2S2 B2731777 N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-03-9

N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2731777
M. Wt: 455.94
InChI Key: INILNBAYVGPIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C20H14ClN5O2S2 and its molecular weight is 455.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonists

The synthesis and evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have demonstrated their potency and selectivity as serotonin 5-HT6 receptor antagonists. These compounds were prepared and assessed for their binding affinity and ability to inhibit the functional cellular responses to serotonin. Among the synthesized compounds, specific derivatives showed high activity in functional assays and demonstrated great affinity in a 5-HT6 receptor radioligand binding assay, highlighting their potential for further development as therapeutic agents in neuropsychiatric disorders (Ivachtchenko et al., 2010).

Antimicrobial Activity

Another area of research explored the synthesis, characterization, and evaluation of antimicrobial activity of substituted tricyclic compounds, including those with the thieno[2,3-d]pyrimidine moiety. These compounds were synthesized and tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities. The structural determinations of these compounds were supported by spectral and microanalytical data, suggesting their potential as novel antimicrobial agents (Mittal et al., 2011).

Synthesis and Characterization

Further studies include the regioselective synthesis of fused heterocycles, such as pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, incorporating the phenylsulfonyl moiety. These syntheses, carried out both thermally and under microwave irradiation, demonstrated the versatility of these compounds in generating a variety of heterocyclic structures. The regioselectivity of the cyclocondensation reactions was confirmed through experimental and theoretical methods, providing a foundation for the development of novel compounds with potential applications in various fields of chemistry (Salem et al., 2015).

properties

IUPAC Name

10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S2/c21-15-9-5-4-6-13(15)12-22-18-17-16(10-11-29-17)26-19(23-18)20(24-25-26)30(27,28)14-7-2-1-3-8-14/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INILNBAYVGPIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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